2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester
Overview
Description
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(4-Fluorophenyl)thiazole-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst . This compound can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).
Protodeboronation: Radical initiators, solvents (e.g., THF), and mild heating
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Protodeboronation: Formation of the corresponding hydrogenated thiazole derivative
Scientific Research Applications
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester involves its participation in Suzuki–Miyaura coupling reactions. The process begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronic ester, and concludes with reductive elimination to form the carbon-carbon bond . This mechanism is facilitated by the unique electronic properties of the boronic ester group, which enhances the efficiency of the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-4-boronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
Uniqueness
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester stands out due to its thiazole ring, which imparts unique electronic and steric properties that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNNHOYKSRIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140446 | |
Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402174-41-7 | |
Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402174-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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